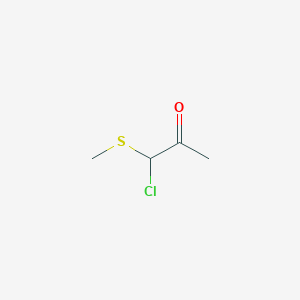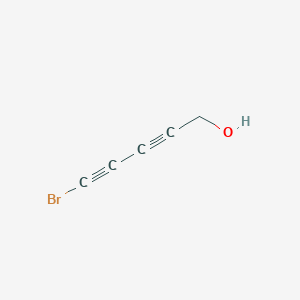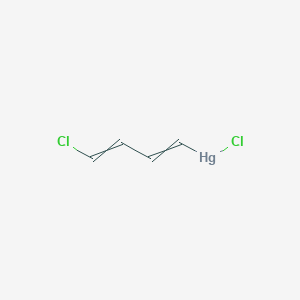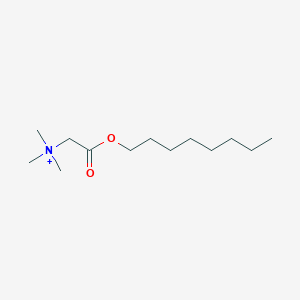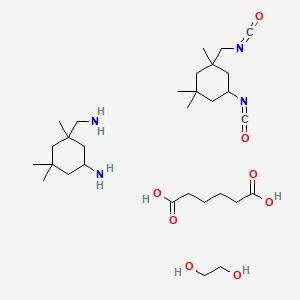
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;ethane-1,2-diol;hexanedioic acid;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is a complex polymer used in various industrial applications. This compound is known for its unique properties, which make it suitable for use in coatings, adhesives, and elastomers. The polymer is formed through the reaction of hexanedioic acid with several other components, resulting in a material with enhanced mechanical and chemical resistance.
准备方法
The synthesis of hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves several steps:
-
Synthetic Routes and Reaction Conditions
- The polymerization process begins with the reaction of hexanedioic acid with 5-amino-1,3,3-trimethylcyclohexanemethanamine. This reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure complete reaction.
- 1,2-ethanediol is then added to the reaction mixture, which helps in forming the polymer backbone.
- Finally, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is introduced to the mixture, resulting in the formation of the final polymer product.
-
Industrial Production Methods
- Industrial production of this polymer involves large-scale reactors where the reactants are mixed in precise proportions.
- The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent product quality.
- The polymer is then purified and processed into the desired form, such as pellets or sheets, for various applications.
化学反应分析
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane undergoes several types of chemical reactions:
-
Types of Reactions
Oxidation: The polymer can undergo oxidation reactions, which may affect its mechanical properties.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The polymer can undergo substitution reactions, where certain functional groups are replaced with others.
-
Common Reagents and Conditions
- Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
- Reducing agents like sodium borohydride may be used for reduction reactions.
- Substitution reactions often require specific catalysts and controlled conditions to achieve the desired product.
-
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the polymer structure.
科学研究应用
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane has several scientific research applications:
-
Chemistry
- Used as a precursor in the synthesis of other complex polymers.
- Studied for its unique chemical properties and reactivity.
-
Biology
- Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
-
Medicine
- Explored for its potential use in medical devices and implants due to its biocompatibility and mechanical strength.
-
Industry
- Widely used in the production of coatings, adhesives, and elastomers due to its durability and resistance to environmental factors.
作用机制
The mechanism of action of hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves several molecular targets and pathways:
-
Molecular Targets
- The polymer interacts with various substrates through hydrogen bonding, van der Waals forces, and covalent bonding.
- Its unique structure allows it to form strong bonds with other materials, enhancing its adhesive properties.
-
Pathways Involved
- The polymerization process involves the formation of urethane and urea linkages, which contribute to the material’s mechanical strength and chemical resistance.
- The presence of multiple functional groups allows for versatile reactivity and modification, making it suitable for various applications.
相似化合物的比较
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane can be compared with other similar compounds:
-
Similar Compounds
Hexanedioic acid, polymer with 2-(2-aminoethyl)aminoethanesulfonic acid: This polymer has different functional groups, resulting in distinct properties and applications.
Hexanedioic acid, polymer with 1,6-hexanediamine: Another similar polymer with different mechanical and chemical properties.
-
Uniqueness
- The unique combination of hexanedioic acid with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol, and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane results in a polymer with exceptional mechanical strength, chemical resistance, and versatility.
- Its ability to undergo various chemical reactions and modifications makes it suitable for a wide range of applications, from industrial to biomedical fields.
This detailed article provides a comprehensive overview of hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
53184-55-7 |
|---|---|
分子式 |
C30H56N4O8 |
分子量 |
600.8 g/mol |
IUPAC 名称 |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;ethane-1,2-diol;hexanedioic acid;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2.C10H22N2.C6H10O4.C2H6O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;1-9(2)4-8(12)5-10(3,6-9)7-11;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h10H,4-7H2,1-3H3;8H,4-7,11-12H2,1-3H3;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |
InChI 键 |
MRJFZOSIOJZPSY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(C1)(C)CN)N)C.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C(CCC(=O)O)CC(=O)O.C(CO)O |
相关CAS编号 |
53184-55-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)
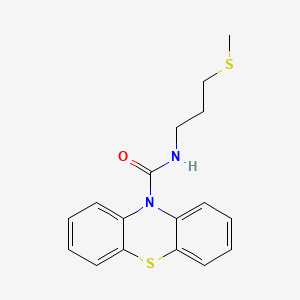
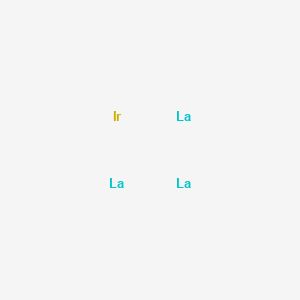
![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-](/img/structure/B14646058.png)
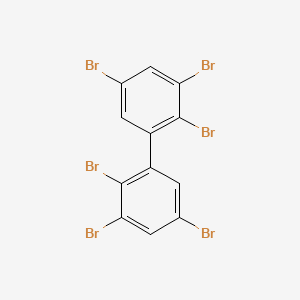
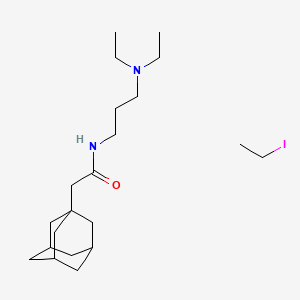
![2-[(Hex-5-en-2-yn-1-yl)oxy]oxane](/img/structure/B14646082.png)
![1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene](/img/structure/B14646086.png)
![Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]-](/img/structure/B14646093.png)
